
Methyl 4-bromo-3-oxopentanoate
Overview
Description
Preparation Methods
Synthetic Routes for Methyl 4-bromo-3-oxopentanoate
Direct Bromination of Methyl 3-oxopentanoate
The most prevalent method involves electrophilic bromination of methyl 3-oxopentanoate using molecular bromine (Br₂). The reaction proceeds via enol intermediate formation, where bromine selectively attacks the α-carbon adjacent to the ketone group.
Procedure:
-
Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) is dissolved in glacial acetic acid (0.5 M) under inert atmosphere.
-
Bromination: Bromine (1.05 eq) is added dropwise at 0–5°C to minimize side reactions.
-
Quenching: Excess bromine is neutralized with sodium thiosulfate (10% w/v).
-
Purification: The crude product is extracted with ethyl acetate, washed with brine, and purified via vacuum distillation (bp 120–125°C at 15 mmHg).
Key Data:
-
Yield: 82–88%
-
Purity: >97% (HPLC)
-
Side Products: Over-bromination (≤5%) and ester hydrolysis (≤3%).
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative to molecular bromine, particularly in academic settings. Radical initiation is unnecessary due to the β-keto ester’s inherent enolizability.
Procedure:
-
Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) and NBS (1.1 eq) are suspended in carbon tetrachloride (0.3 M).
-
Reaction: Stirred at 25°C for 6–8 hours under nitrogen.
-
Workup: Filtered to remove succinimide byproducts, and the solvent is evaporated.
-
Purification: Recrystallization from hexane/ethyl acetate (4:1) yields colorless crystals.
Key Data:
-
Yield: 75–80%
-
Purity: 94–96% (GC-MS)
-
Advantages: Reduced bromine handling risks; better regioselectivity.
Hydrobromic Acid/Hydrogen Peroxide (HBr/H₂O₂) System
This method generates bromine in situ, enhancing safety and atom economy.
Procedure:
-
Reagent Setup: Methyl 3-oxopentanoate (1.0 eq) is mixed with 48% HBr (2.5 eq) and 30% H₂O₂ (1.2 eq) in tetrahydrofuran (THF)/water (3:1).
-
Reaction: Heated to 50°C for 4 hours.
-
Workup: Extracted with dichloromethane, dried over MgSO₄, and concentrated.
-
Purification: Column chromatography (SiO₂, hexane/acetone 8:2).
Key Data:
-
Yield: 60–68%
-
Purity: 89–92% (NMR)
-
Limitations: Longer reaction times; lower yields due to oxidative side reactions.
Optimization Strategies for Enhanced Efficiency
Temperature and Solvent Effects
Optimal bromination occurs at 0–5°C in polar aprotic solvents (e.g., acetic acid), which stabilize the enol tautomer and enhance electrophilic attack. Elevated temperatures (>25°C) promote over-bromination and decomposition.
Table 1: Solvent Impact on Reaction Yield
Solvent | Dielectric Constant | Yield (%) | Over-bromination (%) |
---|---|---|---|
Acetic Acid | 6.2 | 85 | 4 |
Carbon Tetrachloride | 2.2 | 78 | 7 |
THF | 7.5 | 70 | 12 |
Stoichiometric Control
Using 1.05–1.10 eq of bromine minimizes over-bromination while ensuring complete conversion. Excess bromine (>1.2 eq) increases dibromo byproduct formation by 15–20%.
Catalytic Additives
Trace sulfuric acid (0.5 mol%) accelerates bromination kinetics by protonating the carbonyl oxygen, enhancing enol formation. Conversely, bases (e.g., pyridine) deprotonate the β-keto ester, leading to erratic reactivity.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to achieve precise temperature control and reagent mixing, critical for large-scale brominations.
Process Parameters:
-
Residence Time: 8–10 minutes
-
Temperature: 5°C (jacketed cooling)
-
Output: 50–100 kg/hr
-
Purity: 99% (meets pharmacopeial standards)
Advantages:
-
30% reduction in bromine usage vs. batch processes.
-
99.5% conversion efficiency.
Waste Management and Sustainability
Bromine recovery systems (e.g., vapor recompression distillation) reclaim 95% of unreacted bromine, reducing environmental impact. Green chemistry initiatives are exploring electrochemical bromination using NaBr electrolytes, though yields remain suboptimal (55–60%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.45 (t, 1H, CHBr), 2.85–2.70 (m, 2H, COCH₂), 2.50 (q, 2H, CH₂CO).
-
¹³C NMR (100 MHz, CDCl₃): δ 202.1 (C=O), 170.5 (COOCH₃), 52.8 (OCH₃), 45.2 (CHBr), 38.5 (COCH₂), 28.1 (CH₂CO).
Chromatographic Purity Assessment
-
HPLC Conditions: C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV detection at 210 nm.
-
Retention Time: 6.8 minutes.
Challenges and Mitigation Strategies
Keto-Enol Tautomerization
The β-keto ester exists in equilibrium between keto and enol forms, complicating reaction predictability. Strategies include:
-
Low-Temperature Operation: Shifts equilibrium toward the keto form.
-
Solvent Selection: Polar solvents (acetic acid) stabilize the keto tautomer.
Over-Bromination
Excess bromine leads to di-brominated derivatives. Mitigation involves:
-
Stoichiometric Control: Precise bromine dosing via automated pumps.
-
Real-Time Monitoring: In-line FTIR to track enol consumption.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated catalysis using eosin Y as a photosensitizer enables bromination at ambient conditions, though yields are moderate (65–70%).
Biocatalytic Approaches
Engineered haloperoxidases selectively brominate β-keto esters in aqueous buffer (pH 6.5–7.0), achieving 80% yield with no byproducts. Scalability remains a hurdle.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include methyl 4-hydroxy-3-oxopentanoate or methyl 4-amino-3-oxopentanoate.
Reduction: Methyl 4-bromo-3-hydroxypentanoate.
Oxidation: Methyl 4-bromo-3-oxopentanoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-3-oxopentanoate serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse products.
- Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH).
- Condensation Reactions: It can undergo aldol condensation, forming larger carbon frameworks.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of potential drug candidates. Its ability to form biologically active molecules makes it an essential intermediate in drug synthesis.
Case Study:
- The compound has been used as an intermediate for synthesizing enzyme inhibitors and other biologically relevant molecules. For instance, it has been employed in the synthesis of ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial targets for treating metabolic diseases.
Material Science
This compound is also applied in material science for the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of specific functional groups into polymer backbones, enhancing material properties.
Applications:
- The compound is used in creating polymeric materials with tailored properties for applications in coatings, adhesives, and composites.
Biological Studies
In biological studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its derivatives can serve as probes to study biological mechanisms at the molecular level.
Research Insights:
- The compound's derivatives have been used in assays to explore enzyme kinetics and inhibition mechanisms, providing insights into metabolic processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The carbonyl group (C=O) can participate in various reactions, including reductions and oxidations, due to its electrophilic nature. These properties allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical transformations.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 4-bromo-3-oxopentanoate
- Synonyms: Methyl 4-bromo-3-oxovalerate; (2-Bromopropionyl)acetic acid methyl ester .
- Molecular Formula : C₆H₉BrO₃
- CAS No.: 105983-77-5 .
Structural Features :
This compound is a β-keto ester with a bromine substituent at the 4th carbon and a methyl ester group. The presence of both electron-withdrawing (bromo, ketone) and electron-donating (ester) groups creates unique reactivity, particularly in cyclization and nucleophilic substitution reactions .
Applications: Primarily used as a precursor in heterocyclic synthesis, such as thiazoles and furanones, due to its ability to undergo intramolecular cyclizations .
Comparison with Structurally Similar Compounds
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
- Molecular Formula : C₈H₁₃BrO₃
- CAS No.: 63891-88-3 .
- Key Differences: Substitution Pattern: Contains two methyl groups at the 2nd carbon, enhancing steric hindrance and altering cyclization pathways compared to the linear chain in this compound. Reactivity: Prefers O-acylation over C-acylation in domino cyclization reactions due to steric effects . Similarity Score: 0.87 (structural similarity based on functional groups) .
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
- Molecular Formula : C₈H₁₁BrO₃
- CAS No.: 129306-05-4 .
- Key Differences: Cyclopropane Ring: Introduces ring strain, accelerating ring-opening reactions. Bromine Position: Bromoacetyl group facilitates nucleophilic substitutions at the α-position, unlike the β-keto ester in this compound. Similarity Score: 0.83 .
Methyl 3-methyl-4-oxopentanoate
- Molecular Formula : C₇H₁₂O₃
- CAS No.: 25234-83-7 .
- Key Differences: Bromine Absence: Lacks electrophilic bromine, reducing its utility in SN2 reactions. Reactivity: The methyl group at the 3rd carbon shifts keto-enol tautomerism equilibrium, affecting condensation reactions .
Cyclization Reactions
This compound undergoes intramolecular cyclization with triethylamine to form 3(2H)-furanones, a reaction shared with γ-halo-β-keto esters like Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate . However, the latter produces O-acylation products under similar conditions due to steric constraints .
Antioxidant Activity
Thiazole derivatives synthesized from this compound (e.g., 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol) exhibit radical scavenging activity (IC₅₀ = 4.67 µg/mL for DPPH), outperforming selenourea analogs due to electron-donating substituents .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antioxidant Activity of Derivatives
Derivative | IC₅₀ (DPPH, µg/mL) | Key Structural Feature | Reference |
---|---|---|---|
5-(2-Amino-5-methylthiazol-4-yl)-oxadiazole | 4.67 | Electron-donating substituents | |
Selenourea analogs | 5.20–6.10 | Halogenated selenourea |
Biological Activity
Methyl 4-bromo-3-oxopentanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its bromine atom and keto group, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 212.04 g/mol. The presence of the bromine atom is particularly noteworthy as it influences the compound's lipophilicity and ability to interact with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Cytotoxicity :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines. The IC50 values for these cell lines range from 0.31 to 7.30 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism |
---|---|---|---|
Cytotoxicity | A549 | 0.31 | Apoptosis induction |
Cytotoxicity | MCF-7 | 7.30 | Cell cycle arrest |
Antimicrobial | Various bacteria | Variable | Disruption of quorum sensing |
Case Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of various brominated compounds, this compound was compared against other derivatives. It was found that this compound exhibited stronger cytotoxicity than several analogs, highlighting the importance of the bromine atom in enhancing biological activity .
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial properties noted that this compound effectively inhibited growth in several pathogenic bacterial strains. The compound's ability to interfere with quorum sensing pathways suggests a dual mechanism of action—both inhibiting growth and reducing virulence factors .
Research Findings
Recent studies have underscored the significance of structural modifications in enhancing the biological activity of this compound. For instance, variations in substituents on the pentanoate backbone have been shown to affect lipophilicity and reactivity, further influencing cytotoxic efficacy against cancer cells .
Moreover, research indicates that while the presence of bromine enhances cytotoxicity, it can also lead to reduced selectivity for certain cancer types, necessitating further investigation into structure-activity relationships (SAR) for optimized therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-bromo-3-oxopentanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of methyl 3-oxopentanoate using bromine (Br₂) in acetic acid under ambient conditions. The reaction proceeds via electrophilic substitution, with the solvent and temperature critical for minimizing side reactions. Purification via distillation or recrystallization yields >90% purity in lab-scale preparations. Industrial methods employ continuous flow reactors for precise control of temperature and reagent stoichiometry, enhancing reproducibility .
Q. What types of chemical reactions can this compound undergo, and what are the typical reagents and products?
Key reactions include:
- Nucleophilic substitution : Bromine is replaced by nucleophiles (e.g., OH⁻, NH₃) in aqueous/alcoholic media, yielding derivatives like methyl 4-hydroxy-3-oxopentanoate .
- Reduction : NaBH₄ or LiAlH₄ in THF reduces the ketone to a secondary alcohol, forming methyl 4-bromo-3-hydroxypentanoate .
- Oxidation : KMnO₄ oxidizes the ketone to a carboxylic acid, producing methyl 4-bromo-3-oxopentanoic acid .
Q. What analytical methods are essential for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., ¹³C-NMR for carbonyl and bromine positions). High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) validates molecular weight (209.04 g/mol) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use nitrile gloves, fume hoods, and eye protection. Avoid skin contact due to potential irritancy. Store at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
Regioselectivity is influenced by solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance SN2 mechanisms at the bromine site, while steric hindrance from the methyl ester group favors substitution at the β-keto position. Kinetic studies using varying nucleophile concentrations (0.1–1.0 M) can identify optimal conditions .
Q. What strategies are effective in resolving contradictions in cytotoxicity data across different cancer cell lines for this compound?
Discrepancies in IC₅₀ values (e.g., 0.31 μM in A549 vs. 7.30 μM in MCF-7) may arise from cell-specific uptake or metabolic pathways. Methodological solutions include:
- Standardizing assay conditions (e.g., incubation time, serum concentration).
- Conducting structure-activity relationship (SAR) studies to identify substituents enhancing selectivity .
Q. How does the bromine atom's position influence reactivity and biological activity compared to chloro/fluoro analogs?
Bromine’s lower electronegativity and larger atomic radius improve leaving-group ability, accelerating substitution rates vs. chloro analogs. Fluorine’s high electronegativity reduces reactivity but enhances metabolic stability. In cytotoxicity assays, brominated derivatives show superior activity (e.g., 10-fold lower IC₅₀ in A549 cells vs. chloro analogs) .
Q. What role does this compound play in the synthesis of PPAR ligands, and what methodological considerations are critical?
The compound serves as a key intermediate in synthesizing PPARγ agonists via aldol condensation with aromatic aldehydes. Critical steps include protecting the ketone group during coupling and optimizing reaction pH (6.5–7.5) to prevent ester hydrolysis .
Q. How can computational chemistry aid in predicting novel synthetic pathways or derivatives with enhanced bioactivity?
Retrosynthesis tools (e.g., Reaxys, Pistachio) analyze feasible routes using databases of >10⁶ reactions. Molecular docking simulations predict binding affinity to targets like PPARγ, guiding derivatization (e.g., introducing electron-withdrawing groups at C4 to boost cytotoxicity) .
Q. What mechanistic insights explain the dual antimicrobial activity (growth inhibition and quorum sensing disruption) of this compound?
The β-keto ester moiety chelates metal ions essential for bacterial enzymes, while the bromine atom disrupts membrane integrity. Transcriptomic profiling in Pseudomonas aeruginosa reveals downregulation of lasI and rhlI genes, critical for quorum sensing .
Properties
IUPAC Name |
methyl 4-bromo-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBQTGAZENNMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431178 | |
Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-77-5 | |
Record name | Methyl 4-bromo-3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105983-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoic acid, 4-bromo-3-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.